molecular formula C15H15N3O2S B2827927 1-(1-Ethyl-2-oxoindolin-5-yl)-3-(thiophen-2-yl)urea CAS No. 1169957-63-4

1-(1-Ethyl-2-oxoindolin-5-yl)-3-(thiophen-2-yl)urea

Cat. No.: B2827927
CAS No.: 1169957-63-4
M. Wt: 301.36
InChI Key: LCSGQTZSNLKDOG-UHFFFAOYSA-N
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Description

1-(1-Ethyl-2-oxoindolin-5-yl)-3-(thiophen-2-yl)urea is a urea-based small molecule characterized by a central urea linkage (-NH-CO-NH-) connecting two aromatic moieties: a 1-ethyl-2-oxoindolin-5-yl group and a thiophen-2-yl group. The 2-oxoindolin (isatin) core is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition and anticancer activity .

Properties

IUPAC Name

1-(1-ethyl-2-oxo-3H-indol-5-yl)-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-2-18-12-6-5-11(8-10(12)9-14(18)19)16-15(20)17-13-4-3-7-21-13/h3-8H,2,9H2,1H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSGQTZSNLKDOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Ethyl-2-oxoindolin-5-yl)-3-(thiophen-2-yl)urea typically involves the reaction of an appropriate isatin derivative with a thiophene-containing amine under suitable conditions. The reaction may proceed through the formation of an intermediate, which is then converted to the final urea derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

1-(1-Ethyl-2-oxoindolin-5-yl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The urea moiety can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biological studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-Ethyl-2-oxoindolin-5-yl)-3-(thiophen-2-yl)urea would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, thereby modulating their activity. The pathways involved would be specific to the biological context in which the compound is studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following urea derivatives, synthesized and characterized in recent studies, provide critical insights into the role of substituents on biological activity:

Table 1: Key Structural Analogues and Their Features
Compound Name Core Structure Modifications Molecular Weight (g/mol) Key Biological Findings Reference
1-(4-(Benzamido)phenyl)-3-(thiophen-2-yl)urea Benzamido-phenyl group instead of oxoindolin ~353.4 Anticancer activity vs. A549, MCF-7
1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)-3-(3-(trifluoromethyl)phenyl)urea Pyridine core with CF3 substituent ~421.8 Broad-spectrum anticancer activity
1-(4-Fluorophenyl)-3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)urea (5h) Pyridine-thiophene hybrid ~383.4 Potent activity in leukemia cell lines
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)urea (5k) Methylpyridine with benzodioxole ~409.4 High cytotoxicity in solid tumors

Key Observations :

  • Oxoindolin vs. tubulin inhibition) .
  • Thiophene Substitution : The thiophen-2-yl group is a common feature in compounds 5h and 5k (Table 1), where it enhances π-π stacking interactions with hydrophobic binding pockets .
  • Electron-Withdrawing Groups (EWGs) : Compounds with EWGs (e.g., -CF3 in 5e ) exhibit increased cytotoxicity, suggesting that the 1-ethyl group in the target compound may balance lipophilicity and solubility.

Anticancer Activity and Mechanistic Insights

Table 2: Comparative Anticancer Activity of Urea Derivatives
Compound Cell Line (IC50, μM) Mechanism Hypotheses Reference
1-(4-(Benzamido)phenyl)-3-(thiophen-2-yl)urea MCF-7: 12.3; A549: 18.7 Tubulin polymerization inhibition
Compound 5h () Leukemia: <10; Solid tumors: ~15 Kinase inhibition (e.g., EGFR, VEGFR)
Compound 5k () MDA-MB-231: 8.2 Apoptosis induction via Bcl-2 suppression

Key Findings :

  • The benzamido-thiophene urea () shows moderate activity against lung and breast cancer cells, while pyridine-thiophene hybrids () demonstrate superior potency, likely due to improved cellular permeability .
  • The absence of a pyridine or benzamido group in the target compound suggests its mechanism may diverge, possibly targeting kinases associated with the oxoindolin scaffold (e.g., Aurora kinases) .

Biological Activity

1-(1-Ethyl-2-oxoindolin-5-yl)-3-(thiophen-2-yl)urea is a synthetic compound that belongs to the class of urea derivatives, specifically designed for its potential biological activities. The compound features an indolinone core and a thiophene moiety, which are known to contribute to various pharmacological properties. This article presents a detailed examination of its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure

The molecular structure of this compound can be represented as follows:

Property Details
IUPAC Name 1-(1-Ethyl-2-oxoindolin-5-yl)-3-thiophen-2-ylurea
Molecular Formula C15H15N3O2S
Molecular Weight 299.36 g/mol
CAS Number 921812-79-5

Synthesis

The synthesis of this compound typically involves the reaction of an appropriate isatin derivative with a thiophene-containing amine. Key steps in the synthesis include:

  • Formation of Indolinone Core : Cyclization of an aniline derivative with a carboxylic acid.
  • Introduction of Ethyl Group : Alkylation using ethyl halides under basic conditions.
  • Attachment of Thiophene Moiety : Coupling reactions such as Suzuki or Stille coupling.

Biological Activity

Research has indicated that compounds with similar structural features exhibit a diverse range of biological activities, including:

Anticancer Activity

Studies have shown that urea derivatives can exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds in the same class have demonstrated cytotoxicity towards human tumor cell lines such as HCT116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) through mechanisms involving topoisomerase inhibition .

Antimicrobial Properties

The presence of both indolinone and thiophene structures suggests potential antimicrobial activity. Compounds similar to this compound have been reported to show antibacterial and antifungal properties, possibly through enzyme inhibition or disruption of cellular processes .

The biological activity of this compound may involve several mechanisms, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes such as kinases or proteases by binding to their active sites.
  • Receptor Modulation : Interaction with cellular receptors could modulate signaling pathways.
  • DNA/RNA Interaction : Potential binding to nucleic acids may affect gene expression and protein synthesis.

Case Study 1: Antiproliferative Activity

A recent study evaluated the antiproliferative effects of various urea derivatives, including those structurally related to this compound. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against cancer cell lines, showcasing their potential as anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of thiourea derivatives, revealing that some compounds displayed significant activity against bacterial strains, outperforming standard antibiotics in certain assays . This suggests that the incorporation of thiophene into the structure may enhance antimicrobial efficacy.

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